An In-Depth Technical Guide to 1-Ethyl-1H-indazol-3-amine: Structure, Properties, and Applications
An In-Depth Technical Guide to 1-Ethyl-1H-indazol-3-amine: Structure, Properties, and Applications
Executive Summary: 1-Ethyl-1H-indazol-3-amine is a heterocyclic organic compound featuring a bicyclic indazole core. This structure is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The indazole nucleus is a privileged scaffold found in numerous clinically approved drugs, and the 3-amino group serves as a critical reactive handle for synthesizing diverse compound libraries. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic profile, synthesis, and applications of 1-Ethyl-1H-indazol-3-amine, tailored for researchers and drug development professionals.
Introduction to the Indazole Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, forming the core of many natural products and synthetic drugs.[1] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—is a prominent scaffold.[2] The structural rigidity and synthetic versatility of indazoles have made them a cornerstone in the design of targeted therapeutics.
Numerous indazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] This has led to the development of several successful drugs, such as:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
-
Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases for treating specific types of solid tumors.[1]
-
Niraparib: A PARP inhibitor for the maintenance treatment of ovarian cancer.[1]
The 1H-indazole-3-amine moiety is particularly noteworthy as it acts as an effective "hinge-binding fragment," capable of forming key interactions with the hinge region of protein kinases, a critical target class in oncology.[1] 1-Ethyl-1H-indazol-3-amine is a specific derivative of this core structure, where the ethyl group at the N1 position can modulate solubility, metabolic stability, and steric fit within protein binding pockets, making it a valuable building block for novel therapeutic agents.
Chemical Identity and Structure
The precise identification and structural understanding of a compound are paramount for its application in research.
Key Identifiers
| Property | Value |
| IUPAC Name | 1-ethylindazol-3-amine[3][4] |
| CAS Number | 927802-20-8[3][4][5][6] |
| Molecular Formula | C₉H₁₁N₃[3][4][5][7] |
| Molecular Weight | 161.20 g/mol [3][5] |
| Canonical SMILES | CCN1C2=CC=CC=C2C(=N1)N[5][7][8] |
| InChI Key | NIWQOSLMYFEMKX-UHFFFAOYSA-N[3][4][5] |
Molecular Structure
The structure of 1-Ethyl-1H-indazol-3-amine consists of a bicyclic indazole system with an ethyl group substituted at the N1 position of the pyrazole ring and an amine group at the C3 position. The "1H" designation specifies the tautomeric form where the non-substituted nitrogen of the pyrazole ring bears a hydrogen atom, which is the more thermodynamically stable form.[2]
Caption: Chemical Structure of 1-Ethyl-1H-indazol-3-amine.
Physicochemical and Spectroscopic Properties
Physicochemical Data
This data provides insight into the compound's behavior in various experimental conditions.
| Property | Value / Observation | Source |
| Appearance | Solid | [5] |
| Boiling Point | 303-317 °C (Estimated) | [8] |
| Density | 1.21 g/cm³ (Estimated) | [8] |
| XLogP3 | 1.5 | [3][7] |
The positive XLogP value suggests moderate lipophilicity, a key parameter in determining a compound's potential for bioavailability and cell permeability.
Anticipated Spectroscopic Profile
While specific spectra for this exact compound are not publicly cataloged, its profile can be reliably predicted based on its functional groups and established spectroscopic principles.[9]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, typically in the δ 7.0-8.0 ppm region. The ethyl group should present as a quartet (CH₂) deshielded by the adjacent nitrogen (likely δ 3.0-4.5 ppm) and a triplet (CH₃) further upfield (likely δ 1.2-1.5 ppm). The primary amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which is highly variable (δ 0.5-5.0 ppm) due to hydrogen bonding and concentration; this signal would disappear upon exchange with D₂O.[9]
-
¹³C NMR: The spectrum would display nine distinct carbon signals. Aromatic carbons would resonate in the δ 110-150 ppm range. The two aliphatic carbons of the ethyl group would appear upfield.
-
Infrared (IR) Spectroscopy: Key absorptions would include two characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region. C-H stretching from the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations from the aromatic system would appear in the 1450-1650 cm⁻¹ fingerprint region.[9]
-
Mass Spectrometry (MS): In accordance with the Nitrogen Rule, the odd molecular weight (161.20) correctly indicates the presence of an odd number of nitrogen atoms (three).[9] The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns would likely include the loss of an ethyl radical ([M-29]⁺) or ethene ([M-28]⁺).
Synthesis and Reactivity
Retrosynthetic Analysis
A logical synthetic approach involves disconnecting the ethyl group via N-alkylation and subsequently forming the indazole ring from a commercially available benzonitrile derivative. This strategy is efficient and relies on well-established chemical transformations.
Caption: Retrosynthetic pathway for 1-Ethyl-1H-indazol-3-amine.
Proposed Synthetic Protocol
The following two-step protocol is a robust method for preparing 1-Ethyl-1H-indazol-3-amine, based on standard procedures for indazole synthesis and amine alkylation.[1][10]
Step 1: Synthesis of 1H-Indazol-3-amine from 2-Fluorobenzonitrile
-
Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAᵣ) followed by an intramolecular cyclization. The fluorine atom is an excellent leaving group, and the ortho-nitrile group activates the ring for nucleophilic attack by hydrazine.
-
Procedure:
-
To a reaction vessel, add 2-fluorobenzonitrile (1.0 eq) and hydrazine hydrate (3.0-5.0 eq).
-
The reaction can be performed neat or in a high-boiling point solvent like n-butanol or ethylene glycol.
-
Heat the mixture to reflux (typically 120-160 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
Alternatively, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure 1H-indazol-3-amine.
-
Step 2: N¹-Alkylation to form 1-Ethyl-1H-indazol-3-amine
-
Rationale: The indazole N1 proton is acidic and can be removed by a suitable base to form a nucleophilic indazolide anion. This anion then reacts with an electrophilic ethylating agent in a standard Sₙ2 reaction.[10] The choice of base and solvent is critical to control regioselectivity, as alkylation can also occur at the N2 position. Generally, polar aprotic solvents favor N1 alkylation.
-
Procedure:
-
Dissolve 1H-indazol-3-amine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.
-
Add the ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting regioisomers (N1 and N2 alkylated products) by silica gel column chromatography to isolate the desired 1-Ethyl-1H-indazol-3-amine.
-
Chemical Reactivity
The primary utility of this compound stems from the reactivity of the 3-amino group. This nucleophilic site is a versatile handle for further derivatization through reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex C-N bonds.
Applications in Research and Drug Development
1-Ethyl-1H-indazol-3-amine is not typically an end-product but rather a crucial intermediate or building block. Its value lies in its role as a scaffold that can be elaborated into a diverse library of molecules for biological screening.
The core indazole-amine structure provides a rigid framework for orienting substituents in three-dimensional space, while the 3-amino group is the attachment point for various pharmacophores or side chains (R-groups) designed to interact with a specific biological target. The N1-ethyl group fine-tunes the physicochemical properties of the core scaffold.
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-1H-Indazol-3-Amine | C9H11N3 | CID 28064807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1-Ethyl-1H-indazol-3-amine DiscoveryCPR 927802-20-8 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PubChemLite - 1-ethyl-1h-indazol-3-amine (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 8. 1-Ethyl-1H-indazol-3-amine (927802-20-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
